Molecular Weight and Lipophilicity vs. Non-Brominated Analog
The presence of the C4 bromine atom in the target compound (CAS 1206969-04-1) increases molecular weight by 78.9 Da (ΔMW = +39.6%) and computed lipophilicity by approximately 0.7 LogP units compared to the non-brominated analog 5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole (CAS 941716-86-5). This difference is substantial for fragment-based drug design applications, where each heavy atom and LogP increment influences ligand efficiency metrics . The topological polar surface area (TPSA) remains identical at 47.2 Ų for both compounds, as the bromine substitution does not introduce additional hydrogen bond donors or acceptors .
| Evidence Dimension | Molecular weight and computed LogP |
|---|---|
| Target Compound Data | MW = 278.11 g/mol; XLogP3 = 3.4; TPSA = 47.2 Ų |
| Comparator Or Baseline | CAS 941716-86-5: MW = 199.21 g/mol; predicted LogP ~2.7; TPSA = 47.2 Ų (identical heteroatom count) |
| Quantified Difference | ΔMW = +78.9 g/mol (+39.6%); ΔLogP ≈ +0.7 |
| Conditions | Computed physicochemical properties from authoritative database entries |
Why This Matters
A 39.6% molecular weight increase and 0.7 LogP unit shift significantly alter pharmacokinetic parameter predictions (e.g., calculated log BB, Caco-2 permeability) and should inform building block selection in lead optimization programs where these parameters are critical go/no-go criteria.
